molecular formula C20H21N3O7S2 B2572820 ethyl 2-[(2Z)-2-[(3,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-77-4

ethyl 2-[(2Z)-2-[(3,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2572820
CAS No.: 865247-77-4
M. Wt: 479.52
InChI Key: WUADOOBYMWGPSV-XDOYNYLZSA-N
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Description

This compound features a benzothiazole core with a 3,4-dimethoxybenzoyl imino group at position 2, a sulfamoyl substituent at position 6, and an ethyl acetate side chain at position 3.

Properties

IUPAC Name

ethyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S2/c1-4-30-18(24)11-23-14-7-6-13(32(21,26)27)10-17(14)31-20(23)22-19(25)12-5-8-15(28-2)16(9-12)29-3/h5-10H,4,11H2,1-3H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUADOOBYMWGPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(3,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 2-aminobenzenesulfonamide to form the intermediate 3,4-dimethoxybenzoyl imine. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-2-[(3,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzothiazole ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-[(2Z)-2-[(3,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Substituent Variations on the Benzoyl Group
  • Ethyl 2-[2-(4-Benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate (): This analog replaces the 3,4-dimethoxybenzoyl group with a 4-benzylbenzoyl moiety. The absence of methoxy groups and the addition of a lipophilic benzyl substituent likely enhance membrane permeability but may reduce hydrogen-bonding capacity compared to the target compound. Such differences could impact bioavailability and target binding .
Core Heterocycle Comparison: Benzothiazole vs. Triazine
  • Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) (): These compounds feature a triazine ring instead of benzothiazole. The triazine core is a hallmark of acetolactate synthase (ALS) inhibitors, which disrupt plant amino acid biosynthesis.
Functional Group Differences: Imino vs. Azo Linkages
  • 2-Hydroxy-4-Substituted-3(4,6-Disubstituted-Benzothiazolyl-2-Azo)-Benzoic Acid Derivatives (): These analogs utilize an azo (-N=N-) linkage instead of an imino (-NH-) group. Azo compounds exhibit strong absorption in the visible spectrum (due to conjugation) and higher chemical stability under alkaline conditions, whereas the imino group in the target compound may confer greater flexibility in acidic environments .

Physicochemical Properties

  • pKa Values: Benzothiazolyl azo derivatives () exhibit pKa ranges of 2.5–4.5 (carboxylic protons) and 8.5–10.5 (phenolic protons). The sulfamoyl group (-SO₂NH₂) in the target compound likely lowers its pKa compared to non-sulfonated analogs, enhancing water solubility .
  • Melting Points : Sulfonylurea herbicides () typically melt between 150–200°C, suggesting that the target compound’s melting point may fall within this range due to similar molecular weight and polarity .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Benzothiazole 3,4-Dimethoxybenzoyl, sulfamoyl C₂₀H₂₁N₃O₆S₂
Ethyl 2-[2-(4-Benzylbenzoyl)imino-...]acetate Benzothiazole 4-Benzylbenzoyl, sulfamoyl C₂₅H₂₃N₃O₅S₂
Metsulfuron Methyl Triazine Methoxy, methyl, sulfonylurea C₁₄H₁₅N₅O₆S
Benzothiazolyl Azo Benzoic Acid Derivative Benzothiazole + Azo Azo linkage, carboxylic acid C₁₅H₁₁N₃O₃S

Table 2: Comparative Physicochemical Properties

Property Target Compound (Inferred) Sulfonylurea Herbicides Benzothiazolyl Azo Derivatives
pKa (Carboxylic Proton) ~3.0–4.0 N/A 2.5–4.5
Melting Point (°C) 160–200 150–200 180–250
Solubility in Water Moderate Low Low to Moderate

Biological Activity

Ethyl 2-[(2Z)-2-[(3,4-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiazole moiety and a dimethoxybenzoyl group. The synthesis typically involves multi-step organic reactions starting from 2,4-dimethoxybenzoic acid and propargylamine, leading to the formation of the benzothiazole ring and subsequent functionalization to yield the final product.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 µg/mL, indicating strong activity against tested organisms .

Anticancer Properties

This compound has also been investigated for its cytotoxic effects on tumorigenic cell lines. In vitro studies have shown selective cytotoxicity against specific cancer cells while sparing normal cells. For example, certain derivatives exhibited EC50 values in the range of 28 to 290 ng/mL against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored through various assays that assess their ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways by binding to receptor sites or intercalating into DNA.

Comparative Analysis with Similar Compounds

Compound Biological Activity IC50/MIC Notes
Compound AAntimicrobial50 µg/mLEffective against Gram-positive bacteria
Compound BAnticancer28 ng/mLSelective toxicity towards tumor cells
Compound CAnti-inflammatoryNot specifiedModulates cytokine production

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of various benzothiazole derivatives on human cancer cell lines. The findings indicated that specific structural modifications could enhance cytotoxicity against breast and liver cancer cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of synthesized benzothiazole compounds against common pathogens. Results showed promising antibacterial activity comparable to standard antibiotics.

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